molecular formula C12H21NO4 B8610883 Diethyl 3,3-dimethylpyrrolidine-2,2-dicarboxylate CAS No. 61406-77-7

Diethyl 3,3-dimethylpyrrolidine-2,2-dicarboxylate

Cat. No. B8610883
Key on ui cas rn: 61406-77-7
M. Wt: 243.30 g/mol
InChI Key: WGSPBTQXEQZIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515011B2

Procedure details

3-Phenyl-D,L-proline was prepared from diethyl-3-phenylpyrrolidine-2,2-dicarboxylate (2.82 g, 9.70 mmol) essentially according to the procedure described in U.S. Pat. No. 4,060,603 for the preparation of 3,3-dimethyl-D,L-proline from 2,2-dicarboethoxy-3,3-dimethylpyrrolidine. The product was isolated as a brown oil. LCMS RT=0.62 min. LCMS (M+H)=191.9. 1H NMR (CD3OD, 400 MHz): δ 7.36-7.28 (m, 5H), 4.60 (d, J=9.2 Hz, 1H), 3.97 (apparent q, J=8.4 Hz, 1H), 3.77-3.71 (m, 1H), 3.48-3.41 (m, 1H), 2.58-2.50 (m, 1H), 2.43-2.33 (m, 1H).
Name
diethyl-3-phenylpyrrolidine-2,2-dicarboxylate
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1(C(OCC)=O)[CH:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:8][NH:7]1)=[O:5])C.CC1(C)CCNC1C(O)=O.C(C1(C(OCC)=O)C(C)(C)CCN1)(OCC)=O>>[C:11]1([CH:10]2[CH2:9][CH2:8][NH:7][CH:6]2[C:4]([OH:5])=[O:3])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
diethyl-3-phenylpyrrolidine-2,2-dicarboxylate
Quantity
2.82 g
Type
reactant
Smiles
C(C)OC(=O)C1(NCCC1C1=CC=CC=C1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(NCC1)C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1(NCCC1(C)C)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated as a brown oil

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(NCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06515011B2

Procedure details

3-Phenyl-D,L-proline was prepared from diethyl-3-phenylpyrrolidine-2,2-dicarboxylate (2.82 g, 9.70 mmol) essentially according to the procedure described in U.S. Pat. No. 4,060,603 for the preparation of 3,3-dimethyl-D,L-proline from 2,2-dicarboethoxy-3,3-dimethylpyrrolidine. The product was isolated as a brown oil. LCMS RT=0.62 min. LCMS (M+H)=191.9. 1H NMR (CD3OD, 400 MHz): δ 7.36-7.28 (m, 5H), 4.60 (d, J=9.2 Hz, 1H), 3.97 (apparent q, J=8.4 Hz, 1H), 3.77-3.71 (m, 1H), 3.48-3.41 (m, 1H), 2.58-2.50 (m, 1H), 2.43-2.33 (m, 1H).
Name
diethyl-3-phenylpyrrolidine-2,2-dicarboxylate
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1(C(OCC)=O)[CH:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:8][NH:7]1)=[O:5])C.CC1(C)CCNC1C(O)=O.C(C1(C(OCC)=O)C(C)(C)CCN1)(OCC)=O>>[C:11]1([CH:10]2[CH2:9][CH2:8][NH:7][CH:6]2[C:4]([OH:5])=[O:3])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
diethyl-3-phenylpyrrolidine-2,2-dicarboxylate
Quantity
2.82 g
Type
reactant
Smiles
C(C)OC(=O)C1(NCCC1C1=CC=CC=C1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(NCC1)C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1(NCCC1(C)C)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated as a brown oil

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(NCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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